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Compound of Interest

Compound Name: CK2 inhibitor 3

Cat. No.: B12425748 Get Quote

This guide provides a detailed comparison of the selectivity profile of "CK2 inhibitor 3" against

other notable Casein Kinase 2 (CK2) inhibitors. The information is intended for researchers,

scientists, and drug development professionals to facilitate informed decisions on the selection

of appropriate chemical tools for their research.

Introduction to CK2 and its Inhibition
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine

kinase that plays a crucial role in a vast array of cellular processes, including cell cycle

regulation, DNA repair, and signal transduction.[1] Its dysregulation has been implicated in

numerous diseases, particularly cancer, making it a prominent target for therapeutic

intervention. A variety of small molecule inhibitors have been developed to target CK2, each

with distinct potency and selectivity profiles. This guide focuses on "CK2 inhibitor 3" and

compares its performance against well-established and novel CK2 inhibitors.

Comparative Selectivity Profile of CK2 Inhibitors
The table below summarizes the in vitro potency and selectivity of "CK2 inhibitor 3" in

comparison to other widely used CK2 inhibitors. The data highlights the IC50 values against

CK2 and key off-target kinases, providing a snapshot of their relative selectivity.
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Inhibitor CK2 IC50
Key Off-Target
Kinases and
IC50/Activity

Kinase Panel
Screened

Reference

CK2 inhibitor 3 280 nM

Data not

specified, but

described as

having

"remarkable

selectivity"

320 kinases [2]

CX-4945

(Silmitasertib)
1 nM

FLT3 (35 nM),

PIM1 (46 nM),

CDK1 (56 nM),

DYRK1A (160

nM), GSK3β

(190 nM)

>238 kinases [3][4][5]

SGC-CK2-1
2.3 nM (CK2α'),

4.2 nM (CK2α)

Highly selective;

only 11 out of

403 kinases

showed >65%

inhibition at 1

µM.

403 kinases [6][7]

GO289
Comparable to

CX-4945

Negligible off-

target effects

noted in a

phosphoproteomi

cs study.

Not specified [8][9]

AB668 41 nM (Ki)

Outstanding

selectivity

against a panel

of 468 kinases

(Bivalent

inhibitor).

468 kinases [10]

TBB High nM to low

µM range

PIM1, PIM3,

DYRK1A,

~80 kinases [11]
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DYRK2, DYRK3,

HIPK2

Summary of Inhibitor Characteristics:

CK2 inhibitor 3 is a potent inhibitor with an IC50 of 280 nM and is reported to have high

selectivity across a large kinase panel, although specific off-target data is not detailed in the

provided sources.[12][2]

CX-4945 (Silmitasertib) is a highly potent, clinical-grade inhibitor of CK2.[3][13] However, it

exhibits off-target activity against several other kinases, which should be considered when

interpreting experimental results.[4][5][14]

SGC-CK2-1 is presented as a highly selective chemical probe for CK2, demonstrating

significantly fewer off-targets compared to CX-4945, making it a valuable tool for specifically

interrogating CK2 function.[6][15][16]

GO289 shows comparable in vitro potency to CX-4945 and is reported to have high

selectivity in cellular assays.[8][9]

AB668 represents a novel class of bivalent inhibitors with a distinct binding mode, affording it

exceptional selectivity.[10]

TBB is an older generation inhibitor and is known to be less selective than more recently

developed compounds.[11]

Experimental Protocols
Kinase Selectivity Profiling using ADP-Glo™ Kinase
Assay
This protocol outlines a general method for determining the selectivity of an inhibitor against a

panel of kinases.

Objective: To quantify the inhibitory activity of a compound against a panel of kinases by

measuring the amount of ADP produced in the kinase reaction.
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Materials:

Kinase panel (e.g., Kinase Selectivity Profiling Systems from Promega)[17][18]

Test inhibitor (e.g., "CK2 inhibitor 3")

Substrate for each kinase

ATP

Kinase Reaction Buffer

ADP-Glo™ Kinase Assay Reagent (Promega)

384-well plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer.

Kinase Reaction Setup:

In a 384-well plate, add 1 µL of the test inhibitor at various concentrations.

Add 2 µL of the Kinase Working Stock to the appropriate wells.

Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each

well.

Incubation: Incubate the reaction plate at room temperature (e.g., 22–25°C) for 60 minutes.

[19]

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.
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Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a

luciferase reaction.

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a plate reader. The light

output is directly proportional to the amount of ADP produced and thus reflects the kinase

activity.

Data Analysis:

Calculate the percentage of kinase activity remaining at each inhibitor concentration

relative to a vehicle control (e.g., DMSO).

Plot the percentage of activity against the logarithm of the inhibitor concentration to

determine the IC50 value for each kinase.

Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway involving CK2 and a typical workflow

for assessing inhibitor selectivity.
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Caption: CK2's role in the PI3K/Akt signaling pathway.
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Caption: Workflow for kinase inhibitor selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Inhibitor 3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12425748#selectivity-profile-of-ck2-inhibitor-3-
against-a-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b12425748#selectivity-profile-of-ck2-inhibitor-3-against-a-kinase-panel
https://www.benchchem.com/product/b12425748#selectivity-profile-of-ck2-inhibitor-3-against-a-kinase-panel
https://www.benchchem.com/product/b12425748#selectivity-profile-of-ck2-inhibitor-3-against-a-kinase-panel
https://www.benchchem.com/product/b12425748#selectivity-profile-of-ck2-inhibitor-3-against-a-kinase-panel
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12425748?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

